molecular formula C18H25N5O3 B2530683 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798490-56-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2530683
CAS RN: 1798490-56-8
M. Wt: 359.43
InChI Key: GIFXLCHZDMEPBG-UHFFFAOYSA-N
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Description

The compound "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a complex molecule that likely falls within the class of pyrazole derivatives. Pyrazoles are a group of heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized using a catalyst-free 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement under mild conditions . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The elucidation of molecular structures of pyrazole derivatives is often performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a designer drug with a pyrazole skeleton was determined using NMR and MS, with additional experiments like (1)H,(13)C HMBC and comparison of predicted and observed (13)C chemical shifts . This approach could be relevant for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The synthesis of tricyclic pyrazoles, for example, involves the creation of new analogues with significant affinity for cannabinoid receptors, indicating the potential for chemical modification and biological activity tuning . Similarly, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions highlight the chemical versatility of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents and structural features. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved a pyrazole derivative with specific substituents that affect its physical properties and suitability for radiolabeling . Additionally, the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells demonstrates the importance of understanding the biological properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in research focused on the synthesis and characterization of new chemical derivatives. For instance, Hassan, Hafez, and Osman (2014) conducted a study on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , and evaluated their structures based on spectral data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Potential Therapeutic Applications

Various studies have explored the potential therapeutic applications of compounds structurally similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyran[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. For instance, McLaughlin et al. (2016) synthesized and characterized a related compound, exploring its potential as a 'research chemical' with unexplored pharmacological activities (McLaughlin et al., 2016).

In Vitro Studies

In vitro studies have been a significant area of application, as demonstrated by Yu et al. (2017), who synthesized and characterized Ni(II) complexes with Schiff base ligands structurally similar to the compound and investigated their interactions with biological macromolecules and cancer cells (Yu et al., 2017).

Catalysis and Chemical Reactions

The compound and its derivatives have also been utilized in studies focusing on catalysis and chemical reactions. Zolfigol et al. (2016) reported on the use of a related compound in catalyzing the synthesis of tetrahydrobenzo[b]pyrans via tandem Knoevenagel-Michael cyclocondensation (Zolfigol et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-22-10-13(18(21-22)25-2)17(24)19-9-15-14-11-26-8-7-16(14)23(20-15)12-5-3-4-6-12/h10,12H,3-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXLCHZDMEPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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